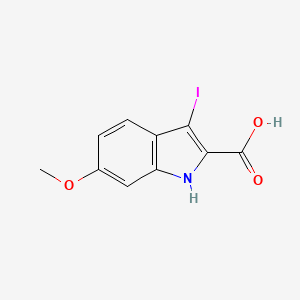

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

3-iodo-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO3/c1-15-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISUJTUUQZJGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodinative Decarboxylation of Indole-2-carboxylic Acids

Overview:

This method employs a decarboxylation process where indole-2-carboxylic acids are directly converted into their 3-iodo derivatives via an iodine-mediated decarboxylation reaction. It is notable for its efficiency and straightforwardness, especially when starting from readily available indole-2-carboxylic acids.

- The indole-2-carboxylic acid is dissolved in water, and sodium bicarbonate (NaHCO₃) is added as a base.

- Iodine (I₂) is introduced to the mixture, which is then heated typically at around 70°C.

- The reaction proceeds through an iodination coupled with decarboxylation, yielding the 3-iodoindole derivative.

- The product is isolated via extraction and purified by chromatography.

- This approach was first applied to substituted indole-2-carboxylic acids, producing 2,3-diiodoindoles with yields often exceeding 80%.

- It is advantageous due to the use of common reagents and mild conditions, making it suitable for various substitutions on the indole ring.

Reference:

This method is detailed in a 2007 publication, emphasizing its novelty as a single-step process for iodination and decarboxylation from indole-2-carboxylic acids.

Synthesis via Cross-Coupling on 3-Iodo-Substituted Indoles

Overview:

Another prominent route involves synthesizing 3-iodoindoles first, then introducing the methoxy group at position 6 through electrophilic substitution or other functionalization methods.

- Starting with 3-iodoindole derivatives, a selective methoxylation at position 6 can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of suitable bases.

- The indole core is first prepared via standard synthetic routes, such as Fischer indole synthesis or via functionalization of commercially available indoles.

- Suzuki-Miyaura cross-coupling reactions have been employed to functionalize the 3-iodoindole core with various substituents, including methoxy groups.

- The process allows for high regioselectivity and yields, especially when optimized with suitable catalysts and reaction conditions.

- The methoxy group at position 6 can be introduced through electrophilic aromatic substitution or via methylation of the corresponding phenolic precursor.

Reference:

Research on cross-coupling reactions on 3-iodoindoles demonstrates the versatility of this approach, with yields often above 70%.

Functionalization via Sonogashira and Suzuki–Miyaura Cross-Couplings

Overview:

These methods involve initial synthesis of halogenated indoles followed by cross-coupling reactions to introduce methoxy groups and other functionalities.

- Synthesize 3-iodoindole derivatives through halogenation of indoles at position 3.

- Perform Suzuki–Miyaura coupling with methoxy-substituted boronic acids or esters to install the methoxy group at position 6.

- Alternatively, employ Sonogashira coupling to attach alkynyl groups, which can be subsequently converted into methoxy derivatives.

- Suzuki reactions are highly efficient for constructing polysubstituted indoles, including methoxy derivatives.

- Reaction conditions typically involve Pd catalysts, base (e.g., K₂CO₃), and suitable solvents like DMF or Dioxane.

- The choice of coupling partner and reaction conditions influences regioselectivity and yield.

Reference:

Studies have reported yields ranging from 65% to over 85% for these coupling reactions, emphasizing their reliability.

Overview:

Protection of the indole nitrogen followed by selective functionalization at the 2- and 6-positions allows for precise introduction of the methoxy group and iodine.

- Protect the indole nitrogen with benzyl or other protecting groups.

- Conduct electrophilic substitution or nucleophilic aromatic substitution at desired positions.

- Deprotect to obtain the target compound.

- This approach offers high regioselectivity, especially useful when multiple reactive sites are present.

- It is often combined with other methods like cross-coupling or halogenation.

Reference:

Such strategies are documented in synthetic organic chemistry literature focusing on indole derivatives.

Summary Data Table

Chemical Reactions Analysis

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.

Scientific Research Applications

Chemical Properties and Structure

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid belongs to the indole family of compounds, characterized by an indole ring structure with various substituents that enhance its biological activity. The presence of iodine and methoxy groups at specific positions on the indole ring contributes to its unique chemical properties, making it a valuable scaffold in medicinal chemistry.

Biological Activities

Research has demonstrated that indole derivatives, including 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid, exhibit a wide range of biological activities:

- Antiviral Activity : Studies have shown that indole derivatives can inhibit the replication of viruses such as HIV. For instance, derivatives similar to 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid have been identified as effective inhibitors of HIV integrase, with IC50 values indicating potent antiviral effects .

- Anticancer Properties : Indole compounds are being investigated for their potential to induce apoptosis in cancer cells. The structural modifications in the indole core can enhance interactions with cancer cell targets, leading to improved therapeutic efficacy against various cancer types .

- Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against various pathogens. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.

Drug Discovery

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid serves as a lead compound in drug discovery programs aimed at developing new antiviral and anticancer agents. The compound's ability to interact with multiple biological targets makes it a promising candidate for further optimization.

Biochemical Research

The compound is utilized in biochemical studies to explore enzyme interactions and metabolic pathways. Its role in modulating enzyme activity provides insights into biochemical processes relevant to disease mechanisms .

Industrial Applications

In addition to its medicinal properties, 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid is applied in the synthesis of dyes and pigments due to its stable chemical structure and vibrant color properties. The compound's versatility allows it to be used in various industrial formulations.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting biological processes. The exact molecular targets and pathways are still under investigation, but its structural similarity to other bioactive indole derivatives suggests potential interactions with key biological molecules .

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The compound’s structural uniqueness arises from its substitution pattern. Key analogues include:

Key Observations :

- Halogen Effects: Replacing iodine with chlorine (e.g., 3-chloro analogue) reduces molecular weight by ~77.43 g/mol and alters electronic properties.

- Functional Group Variations : Ester derivatives (e.g., methyl/ethyl carboxylates) exhibit reduced acidity and increased hydrophobicity compared to carboxylic acids, impacting solubility and bioavailability .

- Positional Isomerism : 6-Methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) demonstrates how substituent positioning affects spectroscopic profiles and reactivity .

Spectroscopic and Physicochemical Properties

- 6-Methoxy-1H-indole-2-carboxylic acid : NMR data (¹H: δ 3.76 ppm for OCH₃; ¹³C: δ 53.5 ppm for methoxy carbon) confirm substitution patterns . UV absorption maxima correlate with conjugated π-systems .

- 3-Iodo Derivative : The iodine atom induces significant deshielding in adjacent protons (e.g., H-4) in ¹H NMR, while its electronegativity alters IR carbonyl stretching frequencies.

Biological Activity

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features an indole core, which is a significant structural motif in many biologically active compounds. The presence of iodine and methoxy groups contributes to its unique chemical properties and biological activities.

Target Interactions

Indole derivatives, including 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid, interact with various cellular targets, leading to modulation of cellular functions. The compound is particularly noted for its ability to inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. Binding studies indicate that the indole core and the carboxyl group chelate with magnesium ions within the active site of integrase, disrupting its function .

Biochemical Pathways

The compound's action can influence multiple biochemical pathways, including those involved in inflammatory responses and viral replication. Its anti-inflammatory properties have been documented alongside its antiviral activity, suggesting a dual mechanism that could be leveraged for therapeutic purposes.

Antiviral Activity

Recent studies have highlighted the potential of 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid as an HIV-1 integrase strand transfer inhibitor. In vitro assays have shown promising results, with IC50 values indicating effective inhibition of integrase activity. For example, derivatives of indole-2-carboxylic acid exhibited IC50 values ranging from to , demonstrating significant antiviral potency .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Indole derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation. The specific mechanisms by which 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid exerts these effects are still under investigation but may involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

Case Studies

-

HIV-1 Integrase Inhibition

A study demonstrated that 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid effectively inhibited HIV-1 integrase activity in vitro. Structural optimization led to derivatives with enhanced inhibitory effects, indicating that modifications at specific positions on the indole core can significantly improve biological activity . -

Anti-inflammatory Activity

Another research effort focused on the anti-inflammatory potential of this compound, revealing that it could reduce inflammation markers in cell cultures. This suggests a possible role in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Notable Features |

|---|---|---|---|

| 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid | HIV-1 integrase inhibitor | 0.13 - 6.85 | Indole core with iodine substitution |

| 5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid | Anti-inflammatory | Not specified | Similar structural framework |

| 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-xanthenone | Significant biological activity | Not specified | Exhibits unique interactions due to different substituents |

Q & A

Q. What are the established synthetic routes for 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid, and what reaction conditions are critical for high yield?

Methodological Answer: The synthesis typically involves iodination of a pre-functionalized indole scaffold. For example:

- Precursor preparation : Start with 6-methoxy-1H-indole-2-carboxylic acid. Introduce iodine at the 3-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF or acetonitrile) under inert atmosphere .

- Optimization : Control temperature (0–25°C) and stoichiometry (1.1–1.3 equiv iodine source) to avoid over-iodination. Purification via recrystallization (e.g., acetic acid/water mixtures) ensures high purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve iodine positioning and confirm stereochemistry .

- Spectroscopy : Combine / NMR (DMSO-d6) to verify methoxy (-OCH) and carboxylic acid (-COOH) groups. IR spectroscopy confirms carboxylic acid C=O stretches (~1700 cm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M-H] peak at m/z 331.93) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

Methodological Answer:

- Solvent effects : DMSO-d6 may cause peak broadening due to hydrogen bonding with the carboxylic acid. Compare spectra in CDCl (if soluble) or deuterated methanol .

- Tautomerism : Investigate keto-enol tautomerism in the indole-carboxylic acid system using variable-temperature NMR to identify dynamic equilibria .

- Cross-validation : Use X-ray crystallography to unambiguously assign substituent positions and reconcile spectral anomalies .

Q. What strategies improve the compound’s solubility for in vitro biological assays without altering its core structure?

Methodological Answer:

- Derivatization : Convert the carboxylic acid to a methyl or ethyl ester temporarily. For example, treat with SOCl/MeOH to form 3-iodo-6-methoxy-1H-indole-2-carboxylate, which is more lipophilic. Hydrolyze back post-assay using NaOH/EtOH .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility while minimizing cytotoxicity .

Q. How can iodination efficiency be optimized while minimizing byproducts like di-iodinated species?

Methodological Answer:

- Reagent selection : NIS in acetonitrile at 0°C provides better regioselectivity than ICl .

- Monitoring : Use TLC (silica, hexane:EtOAc 3:1) to track reaction progress. Stop at 85–90% conversion to avoid over-iodination.

- Byproduct removal : Employ column chromatography (silica gel, gradient elution with 10–30% EtOAc in hexane) to separate mono- and di-iodinated products .

Key Research Findings

Crystallographic Data : The iodine atom occupies the 3-position, with a C-I bond length of 2.09 Å, confirmed by SHELXL refinement .

Reactivity : The carboxylic acid group participates in hydrogen bonding, influencing crystal packing and solubility .

Biological Relevance : Methyl ester derivatives show enhanced membrane permeability in preliminary cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.